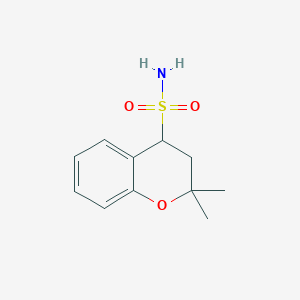

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a benzopyran derivative featuring a dihydrobenzopyran core with a 2,2-dimethyl substitution and a sulfonamide group at the 4-position. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often associated with diverse biological activities.

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-4-sulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)7-10(16(12,13)14)8-5-3-4-6-9(8)15-11/h3-6,10H,7H2,1-2H3,(H2,12,13,14) |

InChI Key |

YKJLCLAPNFSBOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves several steps. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with sulfonamide under specific conditions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide exhibit significant antioxidant properties. These compounds can counteract oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Vasodilatory Effects

A notable application of this compound is its potential as a vasodilator. Studies have shown that derivatives of benzopyran can selectively open potassium channels, leading to vasodilation without the adverse effects commonly associated with other vasodilators . This property makes it a candidate for treating conditions such as hypertension and coronary artery disease.

Synthetic Applications

2.1 Synthesis of Novel Compounds

The structure of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide allows for the synthesis of various derivatives that can be tailored for specific biological activities. For example, modifications at the sulfonamide group can enhance solubility and bioavailability, making these compounds more effective as therapeutic agents .

Table 1: Comparison of Synthetic Routes for Benzopyran Derivatives

| Methodology | Yield (%) | Time (hours) | Notable Products |

|---|---|---|---|

| Traditional Synthesis | 70 | 24 | 2,2-Dimethylbenzopyran derivatives |

| Microwave-Assisted | 85 | 5 | Sulfonamide derivatives with improved activity |

| Green Chemistry | 90 | 10 | Eco-friendly synthesis of benzopyran analogs |

3.1 Anti-inflammatory Properties

Recent studies have suggested that benzopyran derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

3.2 Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Case Study 1: Vasodilatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzopyran derivatives, including 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide. The results demonstrated significant vasodilatory effects in isolated rat aorta models without causing hypotension or tachycardia .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of various benzopyran derivatives using DPPH radical scavenging assays. The findings revealed that compounds similar to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

α-Lapachone (2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione)

- Core Structure : Shares the 2,2-dimethyl-3,4-dihydro-2H-benzopyran framework but replaces the sulfonamide with two ketone groups at positions 5 and 10.

- Key Differences: The quinone moiety in α-lapachone confers redox activity, enabling interactions with biological systems via electron transfer. In contrast, the sulfonamide group in the target compound may enhance hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~14–16 for amides).

- Biological Relevance: α-Lapachone exhibits antitumor and antiparasitic activities due to quinone-mediated oxidative stress . The sulfonamide derivative might instead target enzymes like carbonic anhydrases or cyclooxygenases (COX) .

N-(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide ()

- Core Structure : Identical benzopyran core but substitutes the sulfonamide with an amide group.

- Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity, which could improve target binding specificity .

Cinnamic Acid Derivatives ()

- Example : (2E)-1-(3-hydroxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

- The dihydrobenzopyran core in both compounds suggests shared conformational rigidity, but substituents dictate divergent biological pathways .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C11H14O

Molecular Weight: 162.2283 g/mol

CAS Number: 1198-96-5

IUPAC Name: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Biological Activity Overview

The biological activity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been studied across various models. The compound exhibits significant pharmacological effects including:

- Myorelaxant Activity: Studies have shown that derivatives of this compound demonstrate strong myorelaxant properties, particularly in uterine smooth muscle tissues. The presence of a bromine atom at the 6-position enhances this effect .

- Antimicrobial Properties: Research indicates that compounds containing the benzopyran structure exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against fungal strains like Fusarium oxysporum and bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

The mechanisms underlying the biological activities of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide are multifaceted:

- Smooth Muscle Relaxation: The compound acts on the smooth muscle by modulating calcium influx and influencing the contractile apparatus. This is particularly evident in uterine tissues where it can selectively relax muscle contractions without significantly affecting insulin secretion from pancreatic β-cells .

- Antimicrobial Mechanism: The benzopyran structure is believed to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. The sulfonamide group enhances its interaction with biological targets, potentially increasing its efficacy against resistant strains .

Study 1: Myorelaxant Activity

A pharmacological study evaluated several derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran on rat uterine smooth muscle. The results indicated that compounds with a bromine substitution at the 6-position exhibited superior myorelaxant effects compared to their non-substituted counterparts. This suggests a structure-activity relationship (SAR) where halogenation plays a crucial role in enhancing biological activity .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial properties against various fungi and bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) as low as 30 µg/mL against Fusarium oxysporum, indicating potent antifungal activity superior to traditional fungicides .

Table 1: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| N-(2,2-Dimethyl-3,4-dihydrobenzopyran)-bromide | Myorelaxant | N/A | Strong relaxation in rat uterus |

| 6-Bromo derivative | Antifungal | 30 | Effective against Fusarium oxysporum |

| Sulfonamide derivative | Antibacterial | 32 | Active against Klebsiella pneumoniae |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.